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Formaldehyde, dipropylhydrazone

Cat. No.: B13962444
CAS No.: 54253-56-4
M. Wt: 128.22 g/mol
InChI Key: GFWCHVXFEKXRSY-UHFFFAOYSA-N
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Description

Contextualization within the Hydrazone Class: Structural and Functional Significance

Hydrazones are characterized by the R₁R₂C=NNR₃R₄ functional group, which results from the condensation of a ketone or aldehyde with a hydrazine (B178648). wikipedia.org In the case of formaldehyde (B43269), dipropylhydrazone, the carbonyl component is formaldehyde, and the hydrazine is 1,1-dipropylhydrazine (B3383823). The presence of two propyl groups on one nitrogen atom of the hydrazine moiety classifies it as an N,N-dialkylhydrazone.

The structural significance of N,N-dialkylhydrazones like formaldehyde, dipropylhydrazone lies in the electronic nature of the C=N double bond and the adjacent nitrogen atoms. The lone pair of electrons on the Nα nitrogen atom (the one not double-bonded to carbon) is in conjugation with the C=N π-system, creating a nucleophilic character at the carbon atom of the C=N bond. This makes the α-carbon to the imine group acidic and susceptible to deprotonation, a key feature that underpins much of their synthetic utility. wikipedia.org

Functionally, this electronic arrangement allows N,N-dialkylhydrazones to serve as "umpolung" reagents. The term "umpolung" refers to the reversal of polarity of a functional group. While an aldehyde's carbonyl carbon is electrophilic, the corresponding carbon in an N,N-dialkylhydrazone can be rendered nucleophilic. This transformation is of great importance in organic synthesis as it opens up alternative pathways for carbon-carbon bond formation.

The chemistry of hydrazones has a rich history, dating back to the work of Emil Fischer in the late 19th century. His investigations into the reactions of phenylhydrazine (B124118) with sugars led to the formation of osazones, a type of hydrazone, which was instrumental in the elucidation of carbohydrate structures. wikipedia.org

The development of N,N-dialkylhydrazone chemistry, particularly as synthetic tools, gained significant momentum in the latter half of the 20th century. A key milestone was the development of the Shapiro reaction and the Bamford-Stevens reaction, which utilize tosylhydrazones to generate vinyl compounds. wikipedia.org

More directly relevant to this compound is the extensive work on the synthetic applications of N,N-dimethylhydrazones. These simpler analogues have been widely studied and have set a precedent for the reactivity of other N,N-dialkylhydrazones. Research has demonstrated their utility in a variety of transformations, including their role as versatile intermediates in the synthesis of complex molecules. acs.org The development of asymmetric catalysis using chiral hydrazones, such as the SAMP/RAMP methodology, has further expanded the importance of this class of compounds in modern organic synthesis. wikipedia.org

The academic investigation of this compound and its analogues is driven by several key factors:

Exploration of Novel Synthetic Methodologies: The unique reactivity of N,N-dialkylhydrazones as nucleophilic synthons continues to be an area of active research. Investigating the specific reactivity of this compound can lead to the development of new synthetic methods for the introduction of a formyl group or a one-carbon unit.

Asymmetric Synthesis: The field of asymmetric catalysis is of paramount importance in modern chemistry, particularly for the synthesis of enantiomerically pure pharmaceuticals. The development of chiral versions of N,N-dialkylhydrazones and their application in asymmetric reactions is a significant area of academic interest. The study of compounds like this compound can contribute to a deeper understanding of the factors that control stereoselectivity in these reactions. researchgate.netrsc.org

Green Chemistry: The use of N,N-dialkylhydrazones as alternatives to more hazardous reagents aligns with the principles of green chemistry. For instance, they can be used as cyanide equivalents in certain reactions, avoiding the use of highly toxic cyanide salts. acs.org Research into the reactivity of this compound can further contribute to the development of more sustainable synthetic protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B13962444 Formaldehyde, dipropylhydrazone CAS No. 54253-56-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54253-56-4

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-(methylideneamino)-N-propylpropan-1-amine

InChI

InChI=1S/C7H16N2/c1-4-6-9(8-3)7-5-2/h3-7H2,1-2H3

InChI Key

GFWCHVXFEKXRSY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)N=C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Formaldehyde, Dipropylhydrazone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules like Formaldehyde (B43269), dipropylhydrazone in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the atoms within the molecule.

A combination of 1H, 13C, and potentially 15N NMR experiments allows for the unambiguous assignment of all atoms in the molecule's carbon-hydrogen framework and nitrogen backbone.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Formaldehyde, dipropylhydrazone, distinct signals are expected for the methylene (B1212753) protons of the formaldehyde moiety and the three different sets of protons in the n-propyl groups (α-CH₂, β-CH₂, and γ-CH₃). The integration of these signals would correspond to the number of protons in each unique position, and their splitting patterns (e.g., triplets, sextets) would reveal adjacent proton relationships. In aqueous solutions, the chemical shift of the formaldehyde-derived CH₂ group can be observed near 4.84 ppm. researchgate.net

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this molecule, four distinct signals are predicted: one for the imine carbon (C=N), and three for the carbons of the propyl chains. The chemical shift of the imine carbon is particularly diagnostic, typically appearing significantly downfield. For comparison, the carbon in aqueous formaldehyde itself gives a signal around 199.8 ppm. researchgate.net Non-invasive ¹³C NMR analysis is a reliable technique for identifying and quantifying formaldehyde-related structures. nih.gov

¹⁵N NMR Spectroscopy : While less common, 15N NMR would provide direct information about the electronic environment of the two nitrogen atoms. The distinct chemical shifts for the sp²-hybridized imine nitrogen and the sp³-hybridized amino nitrogen would confirm the hydrazone structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N=C H₂ ~7.0 - 7.5 ~135 - 145
N-C H₂-CH₂-CH₃ ~2.8 - 3.2 (triplet) ~50 - 60
N-CH₂-C H₂-CH₃ ~1.5 - 1.8 (sextet) ~20 - 30
N-CH₂-CH₂-C H₃ ~0.8 - 1.0 (triplet) ~10 - 15

Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

Two-dimensional NMR techniques are essential for confirming the atomic connectivity established by 1D NMR and piecing together the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, confirming which protons are on adjacent carbons. For this compound, COSY would show a clear correlation between the α-CH₂ and β-CH₂ signals, and between the β-CH₂ and γ-CH₃ signals of the propyl groups, confirming the propyl chain structure.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal (e.g., α-CH₂, β-CH₂, γ-CH₃) to its corresponding carbon signal in the ¹³C spectrum.

From the N=CH₂ protons to the imine carbon.

From the α-CH₂ protons of the propyl groups to the imine carbon, confirming the N-N-C connectivity.

From the α-CH₂ protons to the β-carbon of the propyl group.

Dynamic NMR involves acquiring spectra at various temperatures to study conformational changes that are rapid on the NMR timescale. For this compound, key dynamic processes could include restricted rotation around the N-N single bond and syn/anti isomerism about the C=N double bond. Variable-temperature NMR studies can determine the energy barriers for these rotations and the relative stability of different conformers, similar to analyses performed on other molecules with rotational restrictions. nitech.ac.jpnih.gov Such studies provide insight into the molecule's three-dimensional shape and flexibility in solution. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy probes the molecular vibrations of functional groups. Both IR and Raman spectroscopy provide a characteristic fingerprint of the molecule. For a molecule like this compound, which lacks a center of inversion, most vibrational modes are expected to be active in both IR and Raman spectra. nih.gov

C=N Stretch : The most diagnostic peak for a hydrazone is the carbon-nitrogen double bond (C=N) stretch. This vibration typically gives rise to a strong to medium intensity band in the IR spectrum in the range of 1650-1590 cm⁻¹. researchgate.net

N-N Stretch : The nitrogen-nitrogen single bond stretch is generally a weaker absorption and is expected in the 1100-1000 cm⁻¹ region.

C-H Stretch : Aliphatic C-H stretching vibrations from the propyl and methylene groups are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C-H Bending : Vibrations corresponding to the bending and scissoring of the CH₂ and CH₃ groups appear in the 1470-1365 cm⁻¹ region.

Raman spectroscopy complements IR by providing strong signals for more symmetric, less polar bonds, and can be particularly useful for observing the N-N and C=N stretching frequencies. rsc.org Comparative analysis of experimental and computationally simulated spectra can lead to a complete and unambiguous assignment of vibrational modes. researchgate.netmdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity
C-H (Alkyl) Stretch 2960 - 2850 Strong
C=N (Imine) Stretch 1650 - 1590 Medium-Strong
CH₂ Scissoring ~1470 Medium
CH₃ Bending ~1380 Medium
N-N Stretch 1100 - 1000 Weak-Medium
C-N Stretch 1250 - 1020 Medium

Note: Based on general data for hydrazone and amine compounds. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

HRMS provides an extremely precise measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₇H₁₆N₂), the expected exact mass is 128.1313 g/mol , a value readily verifiable by HRMS. The NIST database lists a molecular weight of 128.2153. nist.gov

Electron Ionization (EI) mass spectrometry also reveals the molecule's fragmentation pattern, which serves as a structural fingerprint. When subjected to ionization, the molecular ion (M⁺˙) of this compound would likely undergo characteristic cleavages that help confirm its structure. Mass spectrometry studies on formaldehyde-related compounds have identified characteristic mass additions and fragmentation patterns. nih.govbiorxiv.org

Predicted Fragmentation Pathway:

Molecular Ion (M⁺˙) : The intact molecule with one electron removed, showing a peak at m/z ≈ 128.

α-Cleavage : The most common fragmentation for amines, involving cleavage of a C-C bond adjacent to the nitrogen. Loss of an ethyl radical (•CH₂CH₃, 29 Da) from a propyl group would result in a fragment at m/z = 99.

Loss of a Propyl Radical : Cleavage of the N-C bond can lead to the loss of a propyl radical (•C₃H₇, 43 Da), yielding a fragment at m/z = 85.

Cleavage of the N-N bond : Scission of the weak N-N bond can lead to various fragments, including the dipropylamino cation at m/z = 101 or the [CH₂=N]⁺ fragment at m/z = 28.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Description
128 [C₇H₁₆N₂]⁺˙ Molecular Ion
99 [M - C₂H₅]⁺ Loss of an ethyl radical via α-cleavage
85 [M - C₃H₇]⁺ Loss of a propyl radical
101 [(CH₃CH₂CH₂)₂N]⁺ Dipropylamino cation from N-N cleavage
43 [C₃H₇]⁺ Propyl cation

Note: The relative abundance of these fragments provides further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The key chromophore (light-absorbing part) in this compound is the C=N double bond.

Hydrazones typically exhibit two main electronic transitions:

π → π* transition : An intense absorption band, usually found in the UV region below 300 nm, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

n → π* transition : A weaker, longer-wavelength absorption (often >300 nm) corresponding to the promotion of a non-bonding electron (from the nitrogen lone pair) to the π* antibonding orbital of the C=N bond.

Studies on similar hydrazones show absorption maxima (λ_max) in the UV region, often between 355-385 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity. This technique confirms the presence of the imine chromophore and provides information about the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Packing (If Applicable)

Despite a comprehensive search of available scientific literature and crystallographic databases, no experimental data from X-ray crystallography studies on this compound could be located. This indicates that the single crystal structure of this compound has likely not been determined or, if determined, the results have not been made publicly available.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for elucidating the definitive solid-state molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing of this compound.

In the absence of experimental crystallographic data for this compound, it is not possible to provide a detailed analysis of its solid-state structure or to generate data tables of crystallographic parameters. Computational modeling techniques, such as Density Functional Theory (DFT), could offer theoretical predictions of its geometry, but these would require experimental validation.

For illustrative purposes, studies on isomers of this compound, which share the same chemical formula (C7H16N2) but differ in their atomic connectivity, have been subjects of crystallographic analysis. However, it is crucial to emphasize that the structural details of these isomers are not transferable to this compound.

Should X-ray crystallographic data for this compound become available in the future, a detailed analysis would include the following:

Crystal System and Space Group: Describing the fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: Providing the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: Detailing the precise arrangement of the dipropylamino and hydrazone moieties, including torsional angles.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions that stabilize the crystal structure.

Without such experimental data, any discussion of the solid-state structure of this compound remains speculative.

Computational and Theoretical Investigations of Formaldehyde, Dipropylhydrazone

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to provide information about its electronic structure and bonding.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are particularly effective for predicting the ground state properties of molecules like Formaldehyde (B43269), dipropylhydrazone.

Theoretical studies employing DFT could be used to optimize the geometry of Formaldehyde, dipropylhydrazone and calculate various electronic properties. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost.

Key ground state properties that can be calculated for this compound include:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Energy: The total energy of the molecule in its ground electronic state.

Dipole Moment: A measure of the polarity of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital and the lowest unoccupied molecular orbital, which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Hypothetical Ground State Properties of this compound Calculated using DFT

PropertyCalculated Value
Electronic Energy (Hartree)-485.123456
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)0.5
HOMO-LUMO Gap (eV)6.7

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are particularly useful for studying the excited states of molecules, which are important for understanding their photochemical behavior.

For this compound, ab initio methods such as Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT) could be employed to investigate its electronic excited states. These calculations can predict the energies of the lowest singlet and triplet excited states and the nature of the electronic transitions. For example, studies on formaldehyde have utilized CIS with different basis sets to analyze its excited states usc.edu. Similar approaches could be applied to its dipropylhydrazone derivative.

Key excited state properties that can be calculated for this compound include:

Excitation Energies: The energy required to promote an electron from the ground state to an excited state.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring upon absorption of light.

Nature of Electronic Transitions: Identification of the molecular orbitals involved in the transition (e.g., n → π, π → π).

Table 2: Hypothetical Low-Lying Excited States of this compound Calculated using Ab Initio Methods

Excited StateExcitation Energy (eV)Oscillator StrengthDominant Transition
S13.80.02n → π
T13.20.00n → π
S25.10.35π → π
T24.50.00π → π

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Landscape and Isomerism of this compound

The flexibility of the dipropyl groups in this compound allows for the existence of multiple conformers (spatial arrangements of atoms that can be interconverted by rotation about single bonds) and isomers (compounds with the same molecular formula but different structural arrangements). Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and isomers and to determine their relative energies.

By performing a systematic conformational search, for example, using molecular mechanics or DFT methods, the various low-energy conformers of this compound can be identified. The relative stability of these conformers is determined by their calculated energies, with lower energies indicating greater stability.

Table 3: Hypothetical Relative Energies of Conformers of this compound

ConformerRelative Energy (kcal/mol)
1 (Global Minimum)0.0
21.2
32.5
43.1

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its formation from formaldehyde and dipropylhydrazine or its subsequent reactions, computational methods can be used to map out the reaction pathways, identify transition states, and calculate activation energies.

For instance, the reaction mechanism between ammonia and formaldehyde has been investigated using DFT, providing insights into the formation of hemiaminal and Schiff base intermediates researchgate.netresearchgate.net. A similar approach could be applied to the reaction of dipropylhydrazine with formaldehyde. By locating the transition state structures and calculating the corresponding energy barriers, the kinetics and thermodynamics of the reaction can be understood.

A hypothetical reaction profile for the acid-catalyzed hydrolysis of this compound could be constructed, showing the energies of the reactants, intermediates, transition states, and products.

Table 4: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 115.2
Intermediate-5.6
Transition State 210.8
Products-12.3

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule and to aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental IR spectra to assign the observed absorption bands to specific vibrational modes of the molecule. Similarly, NMR chemical shifts can be calculated and compared with experimental NMR data to aid in the structural elucidation.

Table 5: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
C=N Stretch (cm⁻¹)16501645
¹H NMR (δ, ppm, -CH=N-)7.27.1
¹³C NMR (δ, ppm, -CH=N-)145.3144.9

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules.

By simulating a system containing this compound and other molecules, the nature and strength of their interactions can be investigated. For example, MD simulations of formaldehyde in aqueous solution have been performed to study its hydration nih.gov. Similar simulations for this compound could reveal its behavior in different solvent environments.

The interaction energy between this compound and a solvent molecule can be calculated, providing a quantitative measure of the strength of their interaction.

Table 6: Hypothetical Intermolecular Interaction Energies of this compound with Different Solvents

SolventInteraction Energy (kcal/mol)
Water-8.5
Methanol-7.2
Hexane-2.1

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity and Transformation Pathways of Formaldehyde, Dipropylhydrazone

Hydrolysis and Solvolysis Mechanisms of the Hydrazone Moiety

The hydrolysis of N,N-dialkylhydrazones, such as formaldehyde (B43269), dipropylhydrazone, regenerates the parent carbonyl compound (formaldehyde) and the corresponding disubstituted hydrazine (B178648) (N,N-dipropylhydrazine). wikipedia.org This reaction is reversible and its equilibrium position is sensitive to the reaction conditions, particularly pH. wikipedia.orgnih.gov

The hydrolysis process is generally catalyzed by acid. nih.govraineslab.com Under acidic conditions, the nitrogen atom of the imine is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The rate of hydrolysis for alkyl hydrazones can be significantly faster—by orders of magnitude—than that of analogous oximes. wikipedia.orgnih.gov The general mechanism for acid-catalyzed hydrolysis is initiated by protonation of the imine nitrogen, followed by the attack of a water molecule to form a carbinolamine intermediate. Subsequent proton transfer and elimination of N,N-dipropylhydrazine yields the protonated formaldehyde, which is then deprotonated to give formaldehyde.

Conversely, the formation of formaldehyde, dipropylhydrazone from formaldehyde and N,N-dipropylhydrazine is also typically carried out under conditions that favor the removal of water, thus driving the equilibrium toward the hydrazone product. wikipedia.org

In addition to hydrolysis, there are enzymatic pathways for the cleavage of hydrazone linkages. For instance, a novel dehydrogenase has been identified that catalyzes the oxidative hydrolysis of the C=N double bond in acetaldehyde (B116499) hydrazones, producing the corresponding hydrazide and acetate. nih.gov While this has not been specifically demonstrated for this compound, it points to the potential for biological degradation pathways for this class of compounds.

Nucleophilic Additions to the Carbon-Nitrogen Double Bond

The carbon atom of the C=N double bond in this compound is electrophilic and can be attacked by nucleophiles. wikipedia.orgwikipedia.org This reactivity is a cornerstone of the synthetic utility of hydrazones.

A particularly important reaction is the deprotonation of the α-carbon to the imine, which is not applicable to this compound as it lacks α-hydrogens on the carbon side. However, the carbon atom of the C=N bond itself can react with strong nucleophiles like organometallic reagents (e.g., Grignard reagents or organolithium compounds). wikipedia.orgksu.edu.samasterorganicchemistry.com This addition leads to the formation of a new carbon-carbon bond and, after workup, yields a substituted hydrazine.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbon of the C=N bond, which breaks the π-bond and places a negative charge on the nitrogen atom. ksu.edu.salibretexts.org Subsequent protonation of the resulting anion gives the final addition product. The reactivity of the carbonyl carbon in aldehydes is generally higher than in ketones due to less steric hindrance and greater electrophilicity, a principle that extends to their hydrazone derivatives. libretexts.org

Electrophilic Substitution Reactions (if applicable to substituted derivatives)

Electrophilic substitution reactions are not directly applicable to the parent this compound molecule in the traditional sense of aromatic substitution. However, the nitrogen atom of the dipropylamino group is nucleophilic and can potentially react with electrophiles.

More relevant to this class of compounds is the behavior of the hydrazone moiety in activating adjacent groups. For instance, hydrazones derived from heteroaromatic aldehydes can act as vinylogous systems, where the electron-donating nature of the hydrazone moiety activates the heteroaromatic ring towards reactions with electrophiles. rsc.org This concept, while demonstrated for more complex systems, underscores the electronic influence of the hydrazone group.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Hydrazones are known to participate in various cycloaddition reactions, forming heterocyclic compounds. wikipedia.org For N,N-dialkylhydrazones, including those of formaldehyde, [2+2] cycloadditions with ketenes have been reported. nih.gov These Staudinger-like reactions can proceed with high stereoselectivity, especially when chiral auxiliaries are used on the dialkylamino group, to produce β-lactams. nih.gov The reaction is believed to occur via a two-step mechanism involving a zwitterionic intermediate. nih.gov

While direct examples for this compound are not prevalent in the provided search results, N-tosylhydrazones, which are derived from hydrazones, are well-documented to undergo [3+2] cycloaddition reactions. nih.govresearchgate.netrsc.org In these reactions, the N-tosylhydrazone is converted in situ to a diazo compound, which then acts as a 1,3-dipole. For example, the reaction of N-tosylhydrazones with alkenes in the presence of a copper catalyst and tert-butyl nitrite (B80452) can lead to the formation of isoxazolines through a formal [2+2+1] cycloaddition, which proceeds via a [3+2] cycloaddition of an in situ generated nitronate. nih.govrsc.org

Redox Chemistry: Oxidation and Reduction Reactions

Oxidation:

N,N-dialkylhydrazones of aldehydes can be oxidized to various products depending on the oxidant used. A notable reaction is the oxidation with hydrogen peroxide, which can lead to the formation of nitriles. acs.orgacs.org This reaction has been shown to be effective for the N,N-dimethylhydrazones of various benzaldehydes. acs.org For this compound, this reaction would theoretically yield hydrogen cyanide, though the practicality and safety of such a transformation would be a major concern. The mechanism is thought to proceed through an N-oxide intermediate, which then undergoes a Cope-type elimination. acs.org

Other oxidizing agents, such as peracetic acid, have been reported to cleave the hydrazone back to the parent carbonyl compound and generate a 2-tetrazene from the hydrazine moiety. acs.org

Reduction:

The carbon-nitrogen double bond of N,N-dialkylhydrazones can be reduced to the corresponding hydrazine. wikipedia.org Various reducing agents have been employed for this purpose. While common reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can be used, they may also lead to premature hydrolysis of the hydrazone. nih.gov

A more practical and efficient method for the reduction of N,N-dimethylhydrazones involves the use of primary amine borane (B79455) complexes, such as tert-butylamine (B42293) borane, generated in situ. nih.govnsf.gov These reagents have been shown to reduce N,N-dimethylhydrazones to the corresponding N,N-dimethylhydrazines in excellent yields under mildly acidic conditions. nih.govnsf.gov Another reported method for the reduction of the >C=N- group in hydrazones is the use of magnesium in methanol. researchgate.net

Reactant (N,N-Dimethylhydrazone of)Reducing AgentProductYield (%)Reference
2-Heptanonet-Butylamine boraneN,N-Dimethyl-2-heptylhydrazine93 nsf.gov
4-Methylacetophenonet-Butylamine boraneN,N-Dimethyl(1-(4-tolyl)ethyl)hydrazine95 nsf.gov
2-Heptanonen-Butylamine boraneN,N-Dimethyl-2-heptylhydrazine92 nsf.gov
4-Methylacetophenonen-Butylamine boraneN,N-Dimethyl(1-(4-tolyl)ethyl)hydrazine94 nsf.gov

This table shows the reduction of related N,N-dimethylhydrazones, suggesting a similar reactivity for this compound.

Catalyzed Transformations: Transition Metal Catalysis and Organocatalysis

Transition Metal Catalysis:

Hydrazones have emerged as versatile partners in transition metal-catalyzed reactions. nih.govacs.orgnih.gov N-tosylhydrazones, in particular, are widely used as precursors to metal-carbene intermediates in the presence of catalysts based on palladium, copper, rhodium, or iron. acs.orgnih.gov These carbenes can then undergo a variety of cross-coupling reactions.

More directly, the coordination of hydrazones to transition metals can modulate their reactivity. nih.gov For instance, iridium and ruthenium catalysts can facilitate the deoxygenation of alcohols via the in-situ formation of a coordinated hydrazone intermediate. nih.gov Nickel and palladium catalysts have been used to promote the addition of hydrazones to dienes and alkynes. nih.gov

Organocatalysis:

The formation of hydrazones itself can be significantly accelerated by organocatalysts. Aniline and its derivatives, such as 5-methoxyanthranilic acid, have been shown to be effective catalysts for hydrazone formation at neutral pH. nih.govacs.orgacs.org The catalytic cycle is believed to involve the formation of a more reactive imine intermediate with the catalyst, which is then displaced by the hydrazine. nih.govacs.org

Furthermore, the hydrazone moiety can be used to activate molecules for organocatalytic reactions. For example, hydrazones derived from electron-poor heteroaromatic aldehydes have been used in asymmetric Friedel-Crafts-type alkylations with α,β-unsaturated aldehydes under aminocatalytic conditions. rsc.org

CatalystReactionRate EnhancementReference
AnilineHydrazone formationSubstantial nih.govacs.org
5-Methoxyanthranilic acidHydrazone formationUp to 1-2 orders of magnitude over aniline nih.govacs.org
2-AminophenolsHydrazone formationUp to 7-fold greater than aniline acs.org

This table highlights catalysts used for the formation of hydrazones, a reaction that is reversible to the hydrolysis of this compound.

Derivatization and Functionalization Strategies of Formaldehyde, Dipropylhydrazone

N-Alkylation and N-Acylation Reactions of Hydrazone Nitrogens

The nitrogen atoms in the dipropylhydrazone moiety possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows for reactions such as N-alkylation and N-acylation, although these are often competitive with reactions at the α-carbon.

N-acylation of hydrazones can lead to the formation of N-acyl hydrazones, which have been studied for their unique reactivity. nih.gov These derivatives can act as electrophilic groups, capable of reacting with various nucleophiles. nih.gov For instance, N-acyl hydrazones with specific leaving groups have been shown to covalently modify proteins by reacting with nucleophilic amino acid residues like cysteine and serine. nih.gov While direct N-alkylation of the hydrazone nitrogen is synthetically possible, it is often less favored than the deprotonation-alkylation sequence at the α-carbon, which offers a more synthetically useful pathway for carbon-carbon bond formation. wikipedia.org

Table 1: Potential Reactions at the Hydrazone Nitrogens

Reaction Type Reagent Class Potential Product
N-Acylation Acyl Halides / Anhydrides N-Acyl-N',N'-dipropylformaldehyde hydrazone

Reactions Involving the Terminal Carbon of the Hydrazone

A key feature of N,N-dialkylhydrazones is the enhanced acidity of the hydrogen atoms on the carbon adjacent to the C=N bond (the α-carbon). wikipedia.org In the case of formaldehyde (B43269), dipropylhydrazone, this is the terminal methylene (B1212753) (CH2) carbon. This acidity is significantly greater than that of a comparable ketone. wikipedia.org

This property allows for the regioselective deprotonation of the terminal carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The deprotonation results in the formation of a resonance-stabilized azaenolate, which is a potent nucleophile. wikipedia.org This azaenolate can then be reacted with a variety of electrophiles, primarily alkyl halides, to form new carbon-carbon bonds at the terminal position. This two-step sequence, known as the Enders-Meyers synthesis for aldehydes and ketones, is a powerful tool for constructing more elaborate carbon skeletons. The resulting substituted hydrazone can then be hydrolyzed to yield the corresponding aldehyde or ketone. wikipedia.orgacs.org

Table 2: Alkylation of Formaldehyde, Dipropylhydrazone via Azaenolate Intermediate

Step Reagent/Intermediate Description
1. Deprotonation Lithium Diisopropylamide (LDA) A strong base abstracts a proton from the terminal carbon to form a nucleophilic azaenolate. wikipedia.org
2. Alkylation Alkyl Halide (e.g., R-Br) The azaenolate attacks the electrophilic alkyl halide, forming a new C-C bond and yielding an alkyl-substituted dipropylhydrazone. wikipedia.org

Formation of Complex Molecular Architectures

The hydrazone functional group serves as a versatile building block in the synthesis of complex molecular structures. The formation of the C=N bond is often reversible, a characteristic exploited in dynamic covalent chemistry to create sophisticated self-assembling systems. frontiersin.org

Conversion to Other Nitrogen-Containing Functional Groups

The dipropylhydrazone group is not merely a protecting or activating group; it can be chemically transformed into other valuable nitrogen-containing functionalities.

Reduction to Amines: The nitrogen-nitrogen (N-N) single bond within the hydrazone can be reductively cleaved. This process typically uses reducing agents like Raney nickel or sodium amalgam and results in the formation of a primary amine. This provides a pathway from a carbonyl compound (via the hydrazone) to an amine.

Hydrolysis to Carbonyls: As mentioned previously, hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the original carbonyl compound (formaldehyde) and the corresponding hydrazine (B178648) (1,1-dipropylhydrazine). wikipedia.org A variety of methods, including oxidative, hydrolytic, and reductive cleavage conditions, have been developed to facilitate this transformation, often with compatibility for a wide range of other functional groups present in the molecule. acs.org

Oxidation and Reduction of the C=N bond: The imine-like C=N bond itself can undergo oxidation or reduction. Reduction would yield the corresponding hydrazine derivative with a C-N single bond, while oxidation can lead to a variety of products depending on the reagents used. wikipedia.org

Table 3: Functional Group Interconversions of this compound

Transformation Reagent(s) Product Functional Group
Hydrolysis H2O, Acid/Base or Oxidative/Reductive Conditions Aldehyde (Formaldehyde) wikipedia.orgacs.org
N-N Bond Reduction Raney Nickel, H2 Primary Amine

Applications of Formaldehyde, Dipropylhydrazone in Advanced Chemical Systems and Materials Science

Role as a Building Block in Complex Organic Synthesis

Formaldehyde (B43269), N,N-dialkylhydrazones, including the dipropyl derivative, serve as significant synthons in complex organic synthesis, particularly in the formation of carbon-carbon bonds. These compounds can act as neutral d1 nucleophiles, participating in various addition reactions to construct intricate molecular architectures.

One of the notable applications is in the asymmetric Michael addition. Chiral formaldehyde N,N-dialkylhydrazones can undergo nucleophilic conjugate addition to activated cyclic alkenes, leading to the formation of Michael adducts with high yields and selectivities. doi.org These reactions can proceed either spontaneously or be promoted by mild Lewis acids like magnesium iodide, depending on the substrate. doi.org The resulting adducts can be further transformed into other valuable functional groups, such as acetals, dithioacetals, or nitriles, by cleaving the hydrazone moiety. doi.org

Furthermore, catalytic asymmetric addition reactions of formaldehyde N,N-dialkylhydrazones have been developed for the synthesis of chiral nitrile derivatives, avoiding the use of highly toxic nitrile reagents. acs.orgnih.gov Chiral N,N'-dioxide/metal salt complexes are effective catalysts for the asymmetric addition of formaldehyde N,N-dialkylhydrazone to various electrophiles like isatin-derived imines and α,β-unsaturated ketones. acs.org This methodology provides access to enantioenriched amino nitriles and 4-oxobutanenitriles. acs.org

Table 1: Asymmetric Michael Addition of Chiral Formaldehyde N,N-Dialkylhydrazones to Activated Alkenes Data inferred from studies on analogous N,N-dialkylhydrazones.

ElectrophileChiral AuxiliaryCatalystYield (%)DiastereoselectivityReference
2-Cyanocyclohex-2-enone(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)MgI₂Moderate1:1:0.5:0.5 doi.org
Diethyl (phenylmethylene)malonate(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)MgI₂9590:10 rsc.org
Diethyl (ethylidene)malonate(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)MgI₂9885:15 rsc.org

Precursor for Heterocyclic Compounds

The reactivity of the hydrazone functionality makes Formaldehyde, dipropylhydrazone a valuable precursor for the synthesis of various heterocyclic compounds. A significant application lies in the synthesis of multi-substituted 1,2,4-triazoles. N,N-dialkylhydrazones can react with nitriles in a formal [3+2] cycloaddition reaction to yield N-alkyl-1H-1,2,4-triazoles. rsc.org This process involves the in situ generation of a hydrazonoyl chloride, which then undergoes nucleophilic addition, cyclization, and dealkylation to afford the triazole ring system. rsc.org This method is notable for its ability to produce a wide variety of multi-substituted triazoles in high yields. rsc.org

The general reactivity of N-acyl hydrazones in [3+2] cycloaddition reactions with alkenes further highlights their utility as precursors to five-membered heterocyclic rings like pyrazolidines. researchgate.net While this specific reaction involves N-acyl hydrazones, the underlying principle of the hydrazone acting as a 1,3-dipole precursor is relevant.

Application in Ligand Design for Catalysis

While specific research on this compound as a ligand is not extensively documented, the broader class of hydrazone-based ligands has been successfully used in various catalytic applications. For instance, transition metal complexes of hydrazone ligands have been synthesized and characterized for their catalytic activities. chemistryjournal.net These complexes are typically prepared by the reaction of a hydrazone ligand with a metal salt. chemistryjournal.net The resulting complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and coordination environment. nih.gov

The design of chiral N,N'-dioxide ligands, which can be conceptually related to the N,N-disubstituted nature of this compound, has been instrumental in developing catalysts for asymmetric reactions, as discussed in section 7.1. acs.org This underscores the potential for developing novel catalysts based on ligands derived from this compound for various organic transformations.

Integration into Polymeric Materials (e.g., as cross-linking agent, monomer, or modifying agent)

The chemical structure of this compound allows for its potential integration into polymeric materials through several strategies.

As a monomer , diallylacylhydrazines, which contain a hydrazone-like functionality, have been utilized in the synthesis of polyfunctional water-soluble polymers. researchgate.net Similarly, the polycondensation of dialdehydes with dihydrazides leads to the formation of polyacylhydrazones, which are dynamic covalent polymers. nih.gov These examples suggest that a difunctionalized derivative of this compound could potentially be used as a monomer in polymerization reactions.

As a modifying agent , polymers with pendant primary amine groups can be chemically modified to introduce specific functionalities. rsc.org It is conceivable that a similar approach could be used to attach this compound or a derivative to a polymer backbone, thereby introducing the dipropylhydrazone moiety as a pendant group. wikipedia.org Such modifications could impart new properties to the polymer, such as the ability to coordinate metal ions or participate in specific chemical reactions.

While direct evidence for the use of this compound as a cross-linking agent is scarce, the reactivity of the hydrazone group suggests potential in this area. For instance, the formation of hydrazone linkages is a common strategy in the development of dynamic and self-healing hydrogels.

Table 2: Potential Polymer Architectures Incorporating the Dipropylhydrazone Moiety Based on analogous polymer systems.

Polymer TypeRole of Dipropylhydrazone MoietyPotential Synthesis MethodReference
Poly(acylhydrazone)Part of the polymer backbonePolycondensation of a dipropylhydrazone-containing dialdehyde (B1249045) with a dihydrazide nih.gov
Polymer with pendant hydrazone groupsPendant functional groupPost-polymerization modification of a reactive polymer with a dipropylhydrazone derivative rsc.org
Cross-linked networkCross-linking junctionReaction of a difunctional dipropylhydrazone derivative with a complementary functional polymer google.com

Development of Chemical Sensors and Probes (Non-Biological/Non-Clinical Applications)

Hydrazone-based compounds have emerged as a significant class of chemosensors for the detection of various analytes, particularly metal ions. rsc.orgnih.gov The sensing mechanism often relies on the coordination of the analyte with the hydrazone moiety, which leads to a detectable change in the optical properties of the molecule, such as color (colorimetric sensor) or fluorescence (fluorometric sensor). nih.gov

Hydrazone-based chemosensors can be designed to be highly selective and sensitive for specific metal ions. rsc.org For example, a multi-binding site hydrazone-based chemosensor has been developed for the selective detection of Zn(II) and Cd(II) ions based on aggregation-induced emission. rsc.org The detection limits for these ions were reported to be in the nanomolar range. rsc.org

While specific sensors based on this compound have not been reported, the general principles of hydrazone-based sensor design are applicable. By incorporating a suitable signaling unit (e.g., a fluorophore or chromophore) into the molecular structure of this compound, it is plausible to develop novel sensors for various analytes. The dipropyl groups could also influence the solubility and binding properties of the sensor molecule.

Table 3: Examples of Hydrazone-Based Chemosensors for Metal Ion Detection Data from studies on various hydrazone-based sensors.

Target AnalyteSensor TypeDetection PrincipleLimit of DetectionReference
Al³⁺FluorescentSpirolactam ring-opening4.17 x 10⁻⁶ M nih.gov
Cu²⁺Colorimetric and FluorescentChelation-enhanced quenching7.2 μM (fluorescent) researchgate.net
Zn²⁺ and Cd²⁺FluorescentAggregation-induced emission9.85 x 10⁻⁹ M (Zn²⁺) rsc.org

Advanced Analytical Methodologies for Detection and Quantification of Formaldehyde, Dipropylhydrazone

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of formaldehyde (B43269), dipropylhydrazone. Both high-performance liquid chromatography and gas chromatography-mass spectrometry offer robust platforms for its determination.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of hydrazones, including formaldehyde, dipropylhydrazone. The separation is typically achieved on a reversed-phase column, with the choice of mobile phase and detector being critical for achieving desired sensitivity and selectivity.

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. This often involves the use of fluorescent derivatizing agents. While this compound itself may not be fluorescent, derivatization of formaldehyde with fluorescent hydrazides like dansyl hydrazine (B178648) or N-(2-aminophenyl-6-methylbenzthiazole)-acetylohydrazide (apmayl hydrazide) yields highly fluorescent hydrazones, allowing for detection at very low concentrations. nih.gov The use of a BODIPY-substituted hydrazine as a fluorescent probe for formaldehyde results in a hydrazone product with a significant turn-on fluorescence response. acs.org

Electrochemical Detection (ECD): HPLC coupled with electrochemical detection offers a highly sensitive and selective method for the analysis of electroactive compounds. researchgate.net Hydralazine and its hydrazone metabolites have been successfully determined using HPLC-ECD. researchgate.net The enhanced oxidation signals at a pretreated glassy carbon electrode allow for low detection limits. researchgate.net This technique would be applicable to this compound due to the electroactive nature of the hydrazone group.

Table 1: Representative HPLC Conditions for Hydrazone Analysis

Analyte/DerivativeColumnMobile PhaseDetection MethodWavelength/PotentialReference
Formaldehyde-2,4,6-trichlorophenylhydrazoneC18 ODS Hypersil (250 mm × 4.5 mm, 5 μm)Acetonitrile:Water (70:30, v/v)UV-Vis222 nm researchgate.net
Formaldehyde-2,4-dinitrophenylhydrazoneRP8 (250 × 4 mm, 10 µm)Acetonitrile:Water (45:55, v/v)UV-Vis345 nm jfda-online.com
Corticosteroid-dansyl hydrazonesNot specifiedNot specifiedFluorescenceNot specified nih.gov
Hydralazine and its hydrazone metabolitesReversed-phaseNot specifiedElectrochemical+0.75 V vs. Ag/AgCl researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being a relatively small molecule, can be amenable to GC-MS analysis, potentially after derivatization to increase volatility and thermal stability.

A study on formaldehyde dimethylhydrazone (FADMH), a close analog of this compound, utilized solid-phase microextraction (SPME) coupled with GC-MS for its quantification in water. nih.govnih.govresearchgate.net This method demonstrated good sensitivity with a detection limit of 1.5 µg L⁻¹ for GC-MS. nih.govnih.gov The use of a nitrogen-phosphorus detector (NPD) can also provide high sensitivity for hydrazine derivatives. nih.gov

The mass spectrum of a hydrazone provides valuable structural information. Electron ionization (EI) mass spectrometry of hydrazones typically shows characteristic fragmentation patterns. researchgate.net For instance, the mass spectrum of a benzophenone (B1666685) hydrazone derivative showed distinct fragment ions that aid in its identification. researchgate.net For formaldehyde dimethylhydrazone, the mass spectrum would exhibit a molecular ion peak and fragment ions corresponding to the loss of alkyl groups.

Table 2: Representative GC-MS Conditions for Formaldehyde Dimethylhydrazone (FADMH) Analysis

ParameterConditionReference
SPME Fiber65 μm polydimethylsiloxane/divinylbenzene (PDMS/DVB) nih.gov
Extraction ModeHeadspace nih.gov
Extraction Temperature30 °C nih.gov
Desorption Temperature200 °C nih.gov
Detection Limit (MS)1.5 µg L⁻¹ nih.gov
Detection Limit (NPD)0.5 µg L⁻¹ nih.gov

Electroanalytical Methods for Redox Characterization

Electroanalytical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of hydrazones. These compounds can undergo electrochemical oxidation or reduction, and the potential at which these processes occur provides insight into their electronic structure.

The electrochemical behavior of hydrazine and its derivatives has been studied at various modified electrodes. For instance, the oxidation of hydrazine has been investigated on glassy carbon electrodes (GCE) modified with materials like poly(phenolphthalein), Au nanoparticles, and multiwalled carbon nanotubes. nih.gov These modifications can significantly lower the oxidation potential and enhance the peak current, leading to more sensitive detection methods. nih.gov A study on a quinizarine modified GCE showed that the oxidation of hydrazine occurs at a potential where it is not observed on a bare GCE. researchgate.net

Cyclic voltammetry studies on hydrazone derivatives have shown that they exhibit well-defined oxidation peaks. mdpi.com For example, a study on a malonamide (B141969) hydrazone derivative investigated its electrochemical effect on CdCl₂ using cyclic voltammetry. nih.gov The oxidation potential of hydrazones is influenced by their chemical structure, including the nature of the substituents on the carbonyl and hydrazine moieties.

Table 3: Representative Electrochemical Data for Hydrazine Oxidation

ElectrodeAnalyteSupporting Electrolyte/pHOxidation Peak Potential (vs. reference)Reference
Bare Glassy Carbon Electrode (GCE)Hydrazine (1.0 mM)pH 10.0 BR buffer596 mV nih.gov
AuNPs/CNT/poly(PP)/GCEHydrazine (1.0 mM)pH 10.0 BR buffer27 mV nih.gov
Quinizarine modified GCEHydrazineNot specifiedLower than bare GCE researchgate.net
rGO-modified GC electrodeHydrazinepH 7.0 and 9.00.35–0.4 V mdpi.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex mixtures. iosrjournals.orgscientiaricerca.com For the analysis of this compound, techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly valuable.

LC-MS combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the confident identification and quantification of analytes. mdpi.comnih.gov This technique is widely used for the analysis of small molecules, including various hydrazone derivatives. nih.gov For example, LC-MS has been used to identify carbonyl compounds as their (2,4-dinitrophenyl)hydrazone derivatives in various samples. acs.org

The use of tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information through the fragmentation of the parent ion. nih.gov This is particularly useful for confirming the identity of a compound in a complex matrix. While direct LC-MS data for this compound is scarce, the principles and methodologies applied to other small molecule hydrazones are directly transferable. mdpi.comnih.gov

Future Research Directions and Perspectives on Formaldehyde, Dipropylhydrazone

Exploration of Undiscovered Reactivity and Synthetic Utility

Further exploration of the reactivity of formaldehyde (B43269), dipropylhydrazone could unveil new synthetic transformations. Areas of interest could include:

Catalytic Asymmetric Reactions: Developing new chiral catalysts to control the stereochemistry of reactions involving formaldehyde, dipropylhydrazone would be a significant advancement.

Novel Heterocycle Synthesis: Designing new synthetic routes to complex nitrogen-containing heterocycles using this compound as a key building block.

Application in Total Synthesis: Utilizing the unique reactivity of this compound in the total synthesis of natural products and other complex target molecules.

Investigation into Novel Applications

Beyond traditional organic synthesis, future research could focus on:

Materials Science: Exploring the potential of incorporating the dipropylhydrazone moiety into polymers or other materials to impart specific properties.

Development of Analytical Standards: Further establishing its role as an analytical standard for the detection and quantification of specific analytes in complex matrices.

Bioconjugation: Investigating the potential use of the hydrazone linkage in bioconjugation chemistry, where molecules are linked to biological macromolecules, although this application is more established for other types of hydrazones.

Q & A

Q. What analytical methods are recommended for identifying and quantifying formaldehyde dipropylhydrazone in complex matrices?

To identify and quantify formaldehyde dipropylhydrazone, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. Derivatization with dinitrophenylhydrazine (DNPH) is critical for stabilizing volatile aldehydes, including formaldehyde derivatives. Ensure proper calibration using certified DNPH-aldehyde standards (e.g., EPA Method 1667). Validate the method by spiking known concentrations into matrices like biological fluids or environmental samples and assessing recovery rates (80–120%) .

Q. How can researchers ensure the stability of formaldehyde dipropylhydrazone during sample storage and preparation?

Store samples at –20°C in amber vials to prevent photodegradation. Use acidic DNPH solutions (pH ≤ 3) to stabilize hydrazones, as formaldehyde hemiacetal adducts hydrolyze completely under these conditions, ensuring accurate quantification. Avoid neutral or alkaline conditions, which may lead to partial degradation .

Intermediate Research Questions

Q. What are the key considerations for designing experiments to study formaldehyde dipropylhydrazone’s reactivity in environmental systems?

  • Control for confounding factors : Monitor pH, temperature, and coexisting carbonyl compounds (e.g., acetaldehyde) that may compete for DNPH binding.
  • Use isotopic labeling : Incorporate ¹³C-labeled formaldehyde to track reaction pathways and distinguish target hydrazones from byproducts.
  • Validate hydrolysis kinetics : Conduct time-course studies to confirm complete derivatization, especially in matrices with acetals (e.g., propylene glycol), which resist hydrolysis and may skew results .

Q. How can systematic reviews address contradictions in formaldehyde exposure data across studies?

Apply meta-analysis frameworks to reconcile discrepancies:

  • Stratify by study type : Differentiate between in vitro (cell culture) and in vivo (animal/human) models.
  • Assess methodological variability : Compare derivatization protocols (e.g., DNPH vs. PFBHA reagents) and detection limits.
  • Use dose-response modeling : Prioritize studies with long-term exposure data (≥12 months) for robust toxicological risk assessments .

Advanced Research Questions

Q. How do researchers resolve discrepancies in formaldehyde dipropylhydrazone measurements caused by matrix effects?

  • Matrix-matched calibration : Prepare standards in the same matrix as samples (e.g., blood, soil) to account for interference.
  • Cross-validate with orthogonal methods : Combine HPLC-UV with mass spectrometry (LC-MS/MS) for confirmation.
  • Assess hydrolysis efficiency : For matrices containing acetals, pre-treat samples with strong acids (e.g., 2M H₂SO₄) to hydrolyze resistant compounds before derivatization .

Q. What frameworks guide hypothesis formulation for studying formaldehyde dipropylhydrazone’s environmental persistence?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Ensure access to GC-MS/HPLC instrumentation and validated DNPH protocols.
  • Novelty : Investigate understudied pathways (e.g., photodegradation in aqueous systems).
  • Relevance : Align with regulatory priorities (e.g., EPA’s VOC limits) .

Q. How can researchers design ethical and statistically robust human exposure studies for formaldehyde derivatives?

  • Power analysis : Calculate sample size using historical formaldehyde exposure variance data (α = 0.05, β = 0.20).
  • Ethical compliance : Obtain IRB approval; include informed consent protocols for biospecimen collection (e.g., urine for metabolite analysis).
  • Blinded analysis : Use third-party laboratories to process samples to reduce bias .

Methodological Troubleshooting

Q. Why might HPLC-UV fail to detect formaldehyde dipropylhydrazone in air samples?

  • Check derivatization efficiency : Ensure DNPH is fresh (avoid oxidized reagents) and reaction time exceeds 24 hours.
  • Optimize sampling flow rates : Use 0.5–1.0 L/min to prevent breakthrough in DNPH-coated cartridges.
  • Interference check : Test for co-eluting compounds (e.g., acetone-DNPH) by adjusting mobile phase gradients .

Q. How to address low recovery rates in spike-and-recovery experiments?

  • Matrix effect mitigation : Dilute samples or apply solid-phase extraction (SPE) to remove interfering substances.
  • Internal standards : Use deuterated formaldehyde-d₂ to correct for losses during extraction .

Data Interpretation and Reporting

Q. How should researchers report conflicting data on formaldehyde dipropylhydrazone’s carcinogenic potential?

  • Contextualize findings : Highlight differences in model systems (e.g., rodent vs. human epithelial cells).
  • Apply weight-of-evidence analysis : Classify studies by OECD/GLP compliance and statistical power.
  • Transparent reporting : Disclose limitations (e.g., cross-reactive antibodies in immunoassays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.